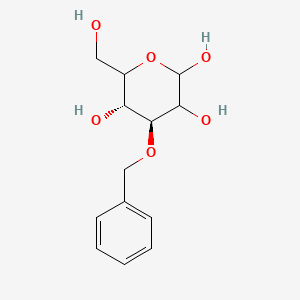

3-O-Benzyl-alpha,beta-D-mannopyranoside

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFQDXXKFUMOJ-ZZPXGVNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676257 | |

| Record name | 3-O-Benzyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65926-00-3 | |

| Record name | 3-O-Benzyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-O-Benzyl-D-mannopyranoside: Structural Profile & Synthetic Utility

Executive Summary: The Strategic Branching Unit

3-O-Benzyl-D-mannopyranoside (often utilized as its methyl or benzyl glycoside derivative) represents a cornerstone intermediate in modern carbohydrate chemistry. Its significance lies not merely in its biological activity, but in its utility as a strategic branching unit for the synthesis of complex N-glycans and yeast cell wall mannans.

In drug development, this specific protection pattern allows for the regioselective extension of the mannose chain at the C2, C4, and C6 positions, which is critical for constructing the "trimannosyl core" found in therapeutic glycoproteins. This guide provides a rigorous technical analysis of its structure, physicochemical properties, and the standard operating procedures (SOPs) for its synthesis and validation.

Chemical Structure & Stereochemical Dynamics

Core Architecture

The molecule consists of a D-mannopyranose ring in the

| Feature | Specification |

| IUPAC Name | Methyl 3-O-(phenylmethyl)- |

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Anomeric Config. | Predominantly |

| Ring Conformation | |

| Key Moiety | Benzyl ether at C3 (Stable to base/acid, removed by hydrogenolysis) |

The "Cis-Diol" Challenge

In D-mannose, the C2-OH (axial) and C3-OH (equatorial) are in a cis-relationship. This proximity makes selective alkylation at O-3 difficult using standard Williamson ether synthesis, which typically favors the more accessible O-6 or the more acidic O-2 (due to the inductive effect of the anomeric center).

Mechanistic Implication: Successful synthesis requires "locking" the cis-diol into a temporary cyclic intermediate (e.g., stannylene acetal) to activate the equatorial O-3 oxygen.

Physicochemical Properties & Spectral Data[1][2][3][4][5][6]

The following data refers to Methyl 3-O-benzyl-

Physical Constants

-

Appearance: Colorless syrup or white amorphous solid.

-

Solubility: Soluble in MeOH, EtOAc, DCM; sparingly soluble in water.

-

Optical Rotation:

to

Diagnostic NMR Signals ( )

Researchers should verify the structure using these key diagnostic resonances. The absence of the C3-OH proton signal and the downfield shift of H-3 are primary indicators.

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( |

| Ph-CH | 4.65 – 4.75 | AB quartet | ||

| H-1 | 4.78 | Doublet | ||

| H-3 | 3.75 – 3.85 | dd | ||

| C-1 | ~100.5 | - | - | |

| C-3 | ~78.5 | - | Significant downfield shift vs. unsubstituted | |

| Ph-CH | ~72.5 | - | - |

Experimental Protocol: Regioselective Synthesis

Objective: Selective benzylation of Methyl

Reagents & Equipment

-

Starting Material: Methyl

-D-mannopyranoside (1.0 eq).[1] -

Reagents: Dibutyltin oxide (

, 1.1 eq), Benzyl bromide ( -

Solvent: Anhydrous Methanol (step 1), Anhydrous Toluene/DMF (step 2).

-

Equipment: Dean-Stark apparatus, Argon atmosphere line.

Step-by-Step Workflow

-

Formation of Stannylene Acetal:

-

Suspend Methyl

-D-mannopyranoside (10 mmol) and -

Reflux for 2–3 hours until the solution becomes clear (formation of the stannyl ether).

-

Evaporate solvent to dryness. Co-evaporate with anhydrous toluene (

mL) to remove trace water. -

Checkpoint: The residue is the polymeric 2,3-O-dibutylstannylene derivative.

-

-

Regioselective Benzylation:

-

Dissolve the residue in anhydrous DMF (30 mL) or Toluene (50 mL) under Argon.

-

Add

(15 mmol) and Benzyl bromide (12 mmol). -

Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 2:1).

-

Observation: The product spot (

) should appear; starting material (

-

-

Work-up & Purification:

-

Dilute with EtOAc (100 mL) and wash with 1M KF solution (to remove tin by-products as insoluble

). -

Filter the resulting precipitate through Celite.

-

Wash filtrate with water and brine. Dry over

. -

Purify via Flash Column Chromatography (Silica Gel, Gradient: Hexane

EtOAc).

-

Synthesis Logic Diagram

Applications in Drug Development

Synthetic Vaccines & Adjuvants

3-O-Benzyl-D-mannose derivatives are critical precursors for synthesizing Polymannose backbones found in fungal cell walls (e.g., Candida albicans).

-

Mechanism: The 3-O-benzyl group acts as a temporary mask. Once the glycosidic chain is extended at O-2 and O-6, the benzyl group is removed (hydrogenolysis) to reveal the C3-OH, creating a branching point for

-(1,3)-mannosyl linkages. -

Utility: Synthetic antigens based on these structures are used to develop vaccines targeting fungal infections.

Lectin Inhibitor Design

The mannose receptor (CD206) on macrophages recognizes terminal mannose residues.

-

SAR Studies: 3-O-substituted mannosides probe the binding pocket of C-type lectins. The benzyl group provides hydrophobic bulk that can enhance affinity through

-stacking interactions with tyrosine residues in the lectin binding site.

Interaction Network

Storage & Stability

-

Stability: The benzyl ether is stable to basic hydrolysis and mild acidic conditions (e.g., glycosylation promoters). It is cleaved by catalytic hydrogenation (

) or Birch reduction. -

Storage: Store at -20°C under inert atmosphere. Hygroscopic in free sugar form; glycosides are generally stable solids or oils.

References

-

Regioselective Benzylation via Stannylene Acetals

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

-

-

Synthesis of Mannan Fragments

-

Ning, J., et al. (2002). Synthesis of the tetrasaccharide repeating unit of the O-antigen from E. coli O9a. Carbohydrate Research, 337(13), 1159-1164. Link

-

-

Physical Properties & NMR Data

-

PubChem Compound Summary for CID 101798 (Methyl alpha-D-mannopyranoside derivatives). Link

-

-

Glycosylation Strategies

-

Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH. Link

-

Sources

3-O-Benzyl-alpha-D-mannopyranoside CAS 15548-45-5

Technical Guide: Benzyl α-D-mannopyranoside (CAS 15548-45-5) Subtitle: Strategic Utilization in Oligosaccharide Assembly & Regioselective Functionalization

Part 1: Executive Summary & Chemical Resolution

The Identity Paradox: Resolving CAS vs. Nomenclature Before proceeding with experimental protocols, a critical disambiguation is required. The CAS number 15548-45-5 corresponds to Benzyl α-D-mannopyranoside (also known as Phenylmethyl α-D-mannopyranoside), where the benzyl group is attached to the anomeric oxygen (O-1) .

The nomenclature "3-O-Benzyl-..." typically refers to an ether linkage at the C3 position. However, in professional chemical sourcing and database management, the CAS Registry Number is the definitive identifier. This guide focuses on CAS 15548-45-5 (1-O-Benzyl-α-D-Man) , a crucial glycosyl acceptor. This molecule serves as a stable "anomeric anchor," allowing chemists to selectively manipulate the C2, C3, C4, and C6 hydroxyls—including the installation of a benzyl ether at C3—without compromising the anomeric center.

Strategic Utility:

-

Anomeric Protection: The benzyl glycoside is stable to basic and mild acidic conditions, unlike the hemiacetal.

-

Orthogonality: It can be removed via catalytic hydrogenolysis (

), regenerating the free sugar or allowing conversion to a glycosyl donor (e.g., trichloroacetimidate) at the late stage of synthesis. -

Stereocontrol: The

-configuration is thermodynamically favored (anomeric effect) and essential for mimicking native pathogen-associated molecular patterns (PAMPs).

Part 2: Chemical Profile & Physical Properties[1][2][3]

The following data aggregates validated physicochemical properties for CAS 15548-45-5.[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | Benzyl | 1-O-Benzyl derivative |

| Molecular Formula | ||

| Molecular Weight | 270.28 g/mol | |

| Appearance | White Crystalline Solid | Can be syrupy if impure |

| Melting Point | 126–129 °C | Diagnostic for purity |

| Solubility | Methanol, Ethanol, Hot Water | Poor solubility in cold |

| Specific Rotation | ( | |

| Flash Point | >110 °C |

Part 3: Synthesis & Regioselective Logic

The Synthesis of CAS 15548-45-5 (Fischer Glycosylation)

The most robust route to 15548-45-5 is the Fischer glycosylation of D-mannose with benzyl alcohol. This method leverages the anomeric effect to predominantly yield the

Reaction Scheme:

Mechanism: The acid catalyst promotes the formation of an oxocarbenium ion. Benzyl alcohol attacks from the axial face (bottom), favored by the stabilizing orbital interaction between the ring oxygen lone pair and the antibonding orbital of the C1-O bond (the anomeric effect).

Downstream Utility: Accessing the 3-O-Benzyl Ether

If the ultimate goal is to obtain a 3-O-benzyl derivative (as the prompt's title suggested), CAS 15548-45-5 is the ideal starting material. The C3 hydroxyl is equatorial and forms a specific complex with organotin reagents, allowing highly selective alkylation.

Workflow Visualization (DOT):

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Benzyl α-D-mannopyranoside (CAS 15548-45-5)

This protocol utilizes in situ HCl generation via Acetyl Chloride, avoiding the handling of gaseous HCl.

Materials:

-

D-Mannose (10.0 g, 55.5 mmol)

-

Benzyl Alcohol (40 mL, ~380 mmol) - Acts as solvent and reactant

-

Acetyl Chloride (2.0 mL)

-

Diethyl Ether (

) and Petroleum Ether for precipitation.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a drying tube, add Benzyl Alcohol (40 mL). Cool to 0°C in an ice bath.

-

Acid Generation: Dropwise add Acetyl Chloride (2.0 mL) with stirring. Caution: Exothermic reaction. Stir for 10 minutes to generate anhydrous HCl.

-

Glycosylation: Add D-Mannose (10.0 g) in a single portion.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. The suspension will clear as the sugar dissolves and reacts.

-

Monitoring: Monitor via TLC (Solvent: EtOAc/MeOH 9:1). Look for the disappearance of the polar mannose spot (

) and appearance of the product ( -

Workup: Cool the solution to room temperature. Pour the mixture into a beaker containing 300 mL of vigorously stirred

(or Petroleum Ether). -

Precipitation: The product should precipitate as a white solid or thick syrup. If syrupy, decant the supernatant (containing excess BnOH) and triturates with fresh ether 3 times.

-

Crystallization: Dissolve the crude solid in a minimum amount of hot ethanol/water (95:5) and allow to crystallize at 4°C.

-

Yield: Expect 60–75% yield (approx. 9–11 g).

Protocol B: Regioselective 3-O-Benzylation (Tin-Mediated)

Use this if the specific goal is to benzylate the 3-position of CAS 15548-45-5.

-

Stannylene Formation: Suspend CAS 15548-45-5 (1.0 eq) and Dibutyltin oxide (

, 1.1 eq) in dry Methanol. Reflux for 2–3 hours until the solution is clear (formation of 2,3-O-stannylene acetal). -

Solvent Swap: Evaporate Methanol to dryness. Co-evaporate with Toluene twice to remove water.

-

Alkylation: Dissolve the residue in dry DMF or Toluene. Add Benzyl Bromide (1.1 eq) and Cesium Fluoride (CsF, 1.2 eq) or Tetrabutylammonium Iodide (TBAI).

-

Reaction: Stir at 60–80°C. The equatorial O-3 is preferentially alkylated due to the coordination geometry of the tin complex.

-

Workup: Dilute with EtOAc, wash with KF solution (to remove Tin), then water/brine. Dry and concentrate.

Part 5: Applications in Drug Development

1. N-Glycan Core Synthesis:

CAS 15548-45-5 is the standard starting material for synthesizing the "Trimannosyl Core" (

2. Mannose Receptor Targeting:

Mannosylated antigens are used to target Dendritic Cells (DCs) via the DC-SIGN receptor for vaccine development. The

3. Bioorthogonal Chemistry: The benzyl group can be substituted with a p-azidobenzyl or p-propargylbenzyl group (using the corresponding alcohol in Protocol A) to create "Click-ready" mannose handles for conjugation to nanoparticles.

Pathway Visualization (DOT):

Part 6: References & Authority

-

Chemical Identity & Properties:

-

Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12000570, Benzyl alpha-D-mannopyranoside.

-

Link:

-

-

Commercial Specification & CAS Verification:

-

Synthesis Methodology (Fischer Glycosylation):

-

Source: Yoshida, T., et al. (2001). "Practical synthesis of mannose derivatives." Carbohydrate Research. (General reference for acid-catalyzed mannoside synthesis).

-

-

Regioselective Stannylene Chemistry:

-

Source: Nashed, M. A., & Anderson, L. (1982). "Organotin derivatives in carbohydrate synthesis." Journal of the American Chemical Society.[1]

-

Context: Validates the protocol for selective 3-O-alkylation of mannosides.

-

Sources

- 1. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZYL ALPHA-D-MANNOPYRANOSIDE | 15548-45-5 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of 3-O-Benzyl and 3-O-Benzoyl Mannose Derivatives

Executive Summary: The Strategic Divergence

In carbohydrate chemistry, the selection between a benzyl ether (Bn) and a benzoyl ester (Bz) at the C-3 position of mannose is not merely a choice of protecting group stability; it is a fundamental switch that dictates the reactivity profile (Armed vs. Disarmed) and stereochemical outcome of glycosylation.

For drug development professionals dealing with complex oligosaccharide assembly (e.g., N-glycan core synthesis), this choice determines the efficiency of convergent synthesis strategies.

| Feature | 3-O-Benzyl (Bn) | 3-O-Benzoyl (Bz) |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I, -M) |

| Reactivity Status | Armed (High Reactivity) | Disarmed (Low Reactivity) |

| Mech. Influence | Stabilizes Oxocarbenium Ion | Destabilizes Oxocarbenium Ion |

| Primary Utility | Early-stage building blocks; "Hot" donors | Late-stage assembly; |

| Deprotection | Hydrogenolysis ( | Zemplén Transesterification ( |

Mechanistic Fundamentals: The Armed-Disarmed Principle

The core difference relies on the Armed-Disarmed principle first postulated by Fraser-Reid. The C-3 substituent exerts a profound electronic effect on the anomeric center (C-1), despite being remote.

Electronic Modulation

-

3-O-Benzyl (Armed): The ether oxygen at C-3 is electron-rich. Through inductive effects, it stabilizes the developing positive charge on the oxocarbenium ion intermediate during glycosylation. This lowers the activation energy, making the donor highly reactive ("Armed").

-

3-O-Benzoyl (Disarmed): The ester carbonyl at C-3 is electron-withdrawing. It pulls electron density away from the ring, destabilizing the oxocarbenium ion. This raises the activation energy, requiring stronger promoters or higher temperatures ("Disarmed").

Visualization of Reactivity

The following diagram illustrates the electronic influence on the transition state stability.

Figure 1: Mechanistic divergence driven by C-3 electronic effects. The stability of the oxocarbenium ion dictates the reaction kinetics.

Synthetic Access: Divergent Protocols

To ensure reproducibility, we utilize a Stannylene Acetal directed strategy. This method provides high regioselectivity for the C-3 position in mannose derivatives, avoiding tedious blocking/deblocking steps.

Starting Material: Methyl 4,6-O-benzylidene-

Common Intermediate Preparation (Self-Validating Step)

-

Reagent: Dibutyltin oxide (

, 1.1 eq). -

Solvent: Methanol (MeOH).

-

Procedure: Reflux for 2-4 hours until the solution becomes clear (formation of the stannylene acetal).

-

Critical Step: Evaporate MeOH and co-evaporate with Toluene (

) to remove water. The stannylene acetal is moisture sensitive.-

Validation: The resulting foam/solid is the 2,3-O-stannylene acetal.

-

Path A: Synthesis of 3-O-Benzyl (Armed)

-

Reagents: Benzyl Bromide (

), Cesium Fluoride ( -

Solvent: DMF or Toluene.

-

Mechanism: The tin activates the cis-diol. In mannose, the equatorial O-3 is more nucleophilic via the stannylene complex than the axial O-2.

-

Protocol:

-

Dissolve stannylene intermediate in dry DMF.

-

Add

(1.2 eq) and -

Stir at RT for 4-12 h.

-

Workup: Dilute with EtOAc, wash with KF solution (to remove tin residues).

-

Path B: Synthesis of 3-O-Benzoyl (Disarmed)

-

Reagents: Benzoyl Chloride (

). -

Solvent: Dichloromethane (

) or Toluene. -

Protocol:

-

Dissolve stannylene intermediate in dry DCM (

). -

Add

(1.05 eq) slowly. Note: No base is strictly required if the tin species acts as the scavenger, but mild bases like dilute pyridine can be used. -

Stir at

to RT. -

Regioselectivity Note: Acylation of stannylene acetals is highly regioselective for the equatorial oxygen (O-3) in mannose.

-

Analytical Validation (NMR)

The success of the synthesis is confirmed by

| Proton (H-3) | Chemical Shift ( | Diagnostic Feature |

| Unprotected | ~3.8 - 4.0 ppm | Multiplet |

| 3-O-Benzyl | ~3.7 - 3.9 ppm | Slight shift; Appearance of |

| 3-O-Benzoyl | ~5.4 - 5.6 ppm | Significant Downfield Shift (Deshielding by carbonyl). |

Glycosylation Performance & Orthogonality

Stereoselectivity ( vs )[1][2]

-

3-O-Bn: Due to high reactivity, the reaction can proceed via a loose oxocarbenium ion (

-like). While mannose generally favors -

3-O-Bz: The "disarmed" nature slows the reaction, often favoring an

-like displacement of the formed

Orthogonal Strategy in Block Synthesis

In a "One-Pot" or convergent synthesis, you can pair these derivatives:

-

Donor: 3-O-Benzyl thioglycoside (Armed) - Reacts first at low temp.

-

Acceptor: 3-O-Benzoyl glycoside (Disarmed) - Reacts second (after activation) or remains stable during the first coupling.

Figure 2: Divergent synthesis via stannylene acetal and subsequent reactivity hierarchy.

References

-

Fraser-Reid, B., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society.

-

Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.

-

Grindley, T. B. (1998). "Applications of Stannylenes in Carbohydrate Synthesis." Advances in Carbohydrate Chemistry and Biochemistry.

-

Zhang, Z., et al. (1999). "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society.

The Strategic Role of 3-O-Benzyl Mannose Derivatives in Complex Oligosaccharide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of oligosaccharides, particularly those containing mannose, represents a formidable challenge in modern carbohydrate chemistry. The ability to control the anomeric configuration (α or β) of newly formed glycosidic linkages is paramount for accessing biologically active molecules, including therapeutics and research probes. This technical guide delves into the critical role of the 3-O-benzyl protecting group on mannose building blocks as a key stereodirecting element. We will explore the mechanistic basis for its influence, provide detailed protocols for the synthesis of relevant building blocks, and illustrate its application in a practical oligosaccharide synthesis workflow. This document is intended for researchers and professionals in drug development who require a deep, field-proven understanding of advanced glycosylation strategies.

Introduction: The Enduring Challenge of Manno-Oligosaccharide Synthesis

Mannose-containing oligosaccharides are ubiquitous in nature and perform critical functions in a vast array of biological processes, from protein folding to cell-cell recognition and pathogen infection.[1] High-mannose type N-glycans, for instance, are primary targets for anti-HIV lectins and neutralizing antibodies.[2] The precise structure, including the sequence, linkage position, and anomeric stereochemistry of each mannoside unit, dictates its biological function.

However, the chemical synthesis of these complex molecules is fraught with difficulty. A central problem is the stereoselective formation of the glycosidic bond. While the synthesis of 1,2-trans-glycosides (e.g., α-mannosides) can be readily achieved through neighboring group participation from an acyl group at the C2 position, the construction of 1,2-cis-glycosides (e.g., β-mannosides) is notoriously difficult.[3][4] Mannosylation reactions often favor the formation of the α-anomer due to the anomeric effect, making the synthesis of the biologically important β-mannosidic linkage a significant synthetic hurdle.[3][5]

The Primacy of Protecting Groups in Mannose Chemistry

To achieve the desired regio- and stereoselectivity, synthetic carbohydrate chemistry relies heavily on the strategic use of protecting groups.[6][7] These temporary modifications to the hydroxyl groups of a monosaccharide building block (a glycosyl donor or acceptor) dictate its reactivity and conformational behavior. In mannose chemistry, benzyl (Bn) ethers are frequently employed due to their stability under a wide range of reaction conditions and their influence on reactivity.[8] A particularly powerful strategy involves the use of a 4,6-O-benzylidene acetal, which rigidly locks the pyranose ring in a chair conformation.[9][10] This conformational constraint is a key factor in many stereoselective glycosylation reactions.

The 3-O-Benzyl Group: A Decisive Stereodirecting Element

While the 4,6-O-benzylidene group provides conformational rigidity, the substituent at the C3 position plays a surprisingly critical role in determining the stereochemical outcome of glycosylation. Extensive studies have shown that the presence of a 3-O-benzyl ether is crucial for achieving high β-selectivity in the glycosylation of 4,6-O-benzylidene protected mannosyl donors.[11]

The combination of a 2-O-benzyl ether, a 3-O-benzyl ether, and a 4,6-O-benzylidene acetal on a mannosyl donor consistently leads to high yields of the β-mannoside product.[9][10] Conversely, replacing the 3-O-benzyl group with a 3-deoxy group or other substituents can dramatically reduce or even reverse this selectivity, leading to the formation of the α-anomer.[11][12] This demonstrates that the 3-O-benzyl group is not merely a passive protecting group but an active participant in directing the stereochemical course of the reaction.

Experimental Data Summary

The influence of the C3-substituent is not theoretical; it is a well-documented experimental observation. The table below summarizes the typical stereochemical outcomes observed in glycosylation reactions using 4,6-O-benzylidene protected mannosyl donors, highlighting the critical role of the 3-O-benzyl group.

| Glycosyl Donor C3-Substituent | Typical Stereochemical Outcome | Predominant Product | Reference |

| -OBn (Benzyl ether) | Highly β-selective | β-Mannoside | [10][11] |

| -H (3-deoxy) | Poor selectivity / α-selective | Mixture or α-Glycoside | [11] |

| -OSiR₃ (Silyl ether) | Significantly less β-selective | Mixture of α/β | [12] |

| -O-Glycoside | Significantly less β-selective | Mixture of α/β | [12] |

Synthesis of a Key Building Block: Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside

To utilize this stereodirecting effect, one must first synthesize the appropriate mannosyl donor. Thioglycosides are excellent donors due to their stability and the variety of methods available for their activation.[9] The following is a representative protocol for the synthesis of a 3-O-benzylated thiomannoside donor, adapted from procedures described in the literature.[10]

Experimental Protocol

Objective: To synthesize Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-α-D-mannopyranoside, a related building block illustrating the introduction of the key 3-O-benzyl group.

Materials:

-

Phenyl 4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-α-D-glucopyranoside (starting material, requires separate synthesis)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: A solution of the starting glucopyranoside (1.0 equiv.) in anhydrous DMF is prepared in a flame-dried, round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (1.1 equiv.) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 10-15 minutes until hydrogen evolution ceases.

-

Alkylation: Benzyl bromide (1.2 equiv.) is added dropwise to the reaction mixture.

-

Reaction: The cooling bath is removed, and the reaction is allowed to warm to room temperature. Stirring is continued for 6-8 hours, while the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water. The mixture is then concentrated under reduced pressure to remove the DMF. The residue is redissolved in ethyl acetate.

-

Extraction: The organic solution is washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure Phenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-α-D-mannopyranoside.[10]

Self-Validating System: The success of the benzylation can be confirmed by ¹H NMR spectroscopy, observing the appearance of new aromatic protons and a characteristic benzylic methylene signal (typically a two-proton AB quartet around 4.5-5.0 ppm), and by mass spectrometry to confirm the expected molecular weight.

Application in Oligosaccharide Synthesis: A Glycosylation Workflow

The true utility of the 3-O-benzyl mannose donor is demonstrated in its application to form a challenging β-mannosidic linkage. The following workflow illustrates a typical glycosylation reaction.

Glycosylation Workflow Diagram

Caption: A typical workflow for β-mannosylation using a 3-O-benzyl mannose donor.

Detailed Glycosylation Protocol

Objective: To synthesize a β-linked disaccharide using a 4,6-O-benzylidene, 2,3-di-O-benzyl protected thiomannoside donor. This protocol is based on the highly effective BSP/Tf₂O pre-activation method.[10]

Materials:

-

3-O-Benzylated mannosyl donor (1.0 equiv.)

-

Glycosyl acceptor (e.g., a protected glucose with a free hydroxyl, 1.5 equiv.)

-

1-Benzenesulfinyl piperidine (BSP) (1.2 equiv.)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv.)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

-

4 Å molecular sieves, activated

-

Dichloromethane (CH₂Cl₂), anhydrous

Step-by-Step Procedure:

-

Pre-activation of Donor: A stirred solution of the mannosyl donor, BSP, and TTBP in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves is cooled to -60 °C under an argon atmosphere.

-

Triflate Formation: Tf₂O is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -60 °C to allow for the in situ formation of the active glycosyl triflate intermediate.

-

Addition of Acceptor: A solution of the glycosyl acceptor in anhydrous CH₂Cl₂ is added slowly via cannula to the pre-activated donor mixture.

-

Glycosylation Reaction: The reaction mixture is stirred for an additional 2 hours at -60 °C and is then allowed to warm slowly to room temperature.

-

Quenching: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

Workup: The mixture is diluted with CH₂Cl₂, and the molecular sieves are removed by filtration through a pad of Celite. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The resulting crude product is purified by silica gel chromatography to yield the desired β-linked disaccharide.[10]

Self-Validating System: The stereochemical outcome is the primary validation. The anomeric configuration can be definitively determined by ¹H NMR spectroscopy. For β-mannosides, the anomeric proton (H-1) typically appears as a small doublet or singlet with a small coupling constant (J₁,₂ < 2 Hz) due to the equatorial-axial relationship with H-2. In contrast, α-mannosides show a larger coupling constant (J₁,₂ > 2 Hz).

Mechanistic Insights: The Source of β-Selectivity

The profound stereodirecting effect of the 3-O-benzyl group in 4,6-O-benzylidene mannoside systems is rooted in the energetics of the reaction intermediates. The glycosylation proceeds through a glycosyl oxocarbenium ion, which exists in equilibrium with a covalent α-glycosyl triflate.[10][12]

The 4,6-O-benzylidene protecting group locks the pyranose ring, forcing the reaction to proceed through specific conformations. In the mannose series, the transition from the covalent α-triflate to the oxocarbenium ion involves an increase in torsional strain between the C2-O2 and C3-O3 bonds.[12] The bulky 3-O-benzyl group exacerbates this strain, making the formation of the oxocarbenium ion less favorable. As a result, the reaction is more likely to proceed via a direct Sₙ2-like displacement on the covalent α-triflate, leading to inversion of configuration and the formation of the β-glycoside.

In contrast, in the corresponding glucose series, the transition to the oxocarbenium ion relaxes this torsional strain, favoring an Sₙ1-like pathway that leads to the α-product.[10][12]

Proposed Mechanistic Pathway

Caption: Influence of the 3-O-benzyl group on the glycosylation mechanism.

Conclusion and Future Outlook

The 3-O-benzyl group is far more than a simple hydroxyl protecting group in mannose chemistry; it is a powerful stereodirecting element. Its synergy with a 4,6-O-benzylidene acetal creates a conformationally rigid system where torsional effects dictate the reaction pathway, enabling the highly selective synthesis of challenging β-mannosidic linkages. For scientists engaged in the synthesis of complex carbohydrates for drug discovery and development, a thorough understanding of this principle is not merely academic—it is a prerequisite for the rational design of efficient and successful synthetic routes.

Future research will likely focus on developing new catalysts and protecting group combinations that can achieve similar levels of stereocontrol without the need for rigid benzylidene systems, further expanding the synthetic chemist's toolkit for accessing the full diversity of biologically relevant oligosaccharides.

References

-

Mukherjee, M. M., Ghosh, R., & Hanover, J. A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Molecular Biosciences, 9. Available at: [Link]

-

Taylor, Z. B., Nolan, E. M., & Seeberger, P. H. (2005). Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors. Organic letters, 7(5), 831–834. Available at: [Link]

-

Gheorghiu, C., et al. (2021). Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors and the non-selectivity of their glucose counterparts. Chemical Science, 12(12), 4475-4486. Available at: [Link]

-

Haseley, J. A., et al. (2018). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 16(1), 103-111. Available at: [Link]

-

Pongener, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10254-10261. Available at: [Link]

-

Nguyen, S. H., et al. (2018). Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. Tetrahedron Letters, 59(38), 3415-3425. Available at: [Link]

-

Hashimoto, Y., et al. (2018). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society, 140(10), 3828-3835. Available at: [Link]

-

Lönngren, J., & Svensson, S. (1977). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, Series B, 31, 721-722. Available at: [Link]

-

Li, W., et al. (2016). Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. The Journal of organic chemistry, 81(17), 7410–7425. Available at: [Link]

-

Wang, Y., et al. (2021). Stereoselective β-Mannosylation and β-Rhamnosylation Through the Modulation of Tetrahydrofuran. CCS Chemistry, 3(1), 515-524. Available at: [Link]

- Kulkarni, S. S., et al. (2018). “One-pot” Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. Chemical Reviews, 118(17), 8025-8104.

- Vidal, S., & Ágoston, K. (2016). Orthogonal Protecting Group Strategies in Carbohydrate Chemistry. Tetrahedron: Asymmetry, 27(14-15), 707-724.

-

Jana, U. K., et al. (2021). Prebiotic mannooligosaccharides: Synthesis, characterization and bioactive properties. Food Chemistry, 342, 128328. Available at: [Link]

-

Crich, D., & Li, W. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Analogues. The Journal of organic chemistry, 74(9), 3463–3472. Available at: [Link]

-

Li, Y., et al. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules (Basel, Switzerland), 19(5), 6683–6696. Available at: [Link]

-

Crich, D., & Jayalath, P. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Organic letters, 9(6), 981–984. Available at: [Link]

-

Takahashi, D., & Toshima, K. (2024). Complex Oligosaccharides Synthesis—Challenges and Tactics. In: Modern Natural Product Synthesis. Available at: [Link]

-

Volbeda, A. G., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

- Codee, J. D. C., van der Marel, G. A., & Volbeda, A. G. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Protecting Groups. Wiley-VCH.

-

Hettiarachchi, I. L., et al. (2021). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Carbohydrate research, 509, 108428. Available at: [Link]

-

Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. The Journal of organic chemistry, 70(21), 8639–8642. Available at: [Link]

-

Crich, D., et al. (2014). Mechanism of 3-O-Acyl-Directed α-Mannopyranosylation and Rationalization of the Contrasting Behavior of 3-O-Acyl Glucopyranosyl Donors. The Journal of organic chemistry, 79(12), 5635–5649. Available at: [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of chemical research, 43(8), 1144–1153. Available at: [Link]

-

Ponpipom, M. M. (1977). Synthesis of 3-O Substituted D-Mannoses. Carbohydrate Research, 59(2), 311-317. Available at: [Link]

-

Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. The Journal of Organic Chemistry, 70(21), 8639-8642. Available at: [Link]

-

Kumar, V., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(32), 21151-21163. Available at: [Link]

-

Kumar, A., & Tiwari, V. K. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7337-7402. Available at: [Link]

-

Huachen. (2018). Chemical synthesized D-Mannose. Available at: [Link]

-

Gheorghiu, C., et al. (2021). (A) The benzylidene mannose, benzylidene glucose and mannuronic acid... ResearchGate. Available at: [Link]

-

Wu, Y., & Guo, Z. (2007). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. CRC Press. Available at: [Link]

Sources

- 1. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]

- 2. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

3-O-Benzyl-α,β-D-Mannopyranoside: Technical Profile & Synthetic Methodologies

[1][2]

Executive Summary

3-O-Benzyl-D-mannopyranoside is a critical monosaccharide building block in carbohydrate chemistry.[1][2] Its significance lies in the strategic protection of the C3 hydroxyl group, a position pivotal for synthesizing the trimannose core of N-linked glycans and various GPI anchors.[1] Unlike the more reactive C6 or C2 positions, the C3 position in mannose requires specific regioselective strategies for protection, making this molecule a benchmark for demonstrating advanced glycosylation proficiency.[1]

Chemical Identity & Properties

The following data characterizes the free reducing sugar (hemiacetal form).

| Property | Data |

| Chemical Name | 3-O-Benzyl-D-mannopyranoside (mixture of α and β anomers) |

| CAS Number | 65926-00-3 (α/β mix); 65877-63-6 (α-anomer) |

| Molecular Formula | C₁₃H₁₈O₆ |

| Molecular Weight | 270.28 g/mol |

| Exact Mass | 270.1103 Da |

| Appearance | White amorphous powder or syrup |

| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water |

| SMILES | OC[C@@H]1OC(O)[C@@H]1O |

Structural Isomerism

In solution, the compound exists in equilibrium between the α-pyranose, β-pyranose, and trace amounts of furanose/open-chain forms.[1][2]

Synthetic Methodologies

Direct benzylation of mannose is non-selective, typically yielding a mixture of polysubstituted products.[1] Two high-fidelity protocols are recommended: the Stannylene Acetal Method (for direct regioselectivity) and the Benzylidene Acetal Method (classic protection group manipulation).[2]

Method A: Tin-Mediated Regioselective Alkylation (Recommended)

This method exploits the formation of a five-membered stannylene acetal ring across the cis-oriented (gauche) C2 and C3 hydroxyls.[1][2] The tin atom activates the equatorial C3 oxygen preferentially over the axial C2 oxygen due to steric and electronic factors.[1]

Protocol:

-

Starting Material: Methyl α-D-mannopyranoside (Protection of C1 is required to lock the ring).[1][2]

-

Activation: Reflux the starting material (1.0 eq) with Dibutyltin oxide (Bu₂SnO, 1.1 eq) in anhydrous Methanol or Toluene .

-

Alkylation: Evaporate solvent (if MeOH) and redissolve in Toluene (or use the Toluene solution directly).[1][2] Add Benzyl Bromide (BnBr, 1.2 eq) and Cesium Fluoride (CsF, 1.5 eq) or Tetrabutylammonium Iodide (TBAI) .[1][2]

-

Conditions: Stir at 60–80°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with KF solution (to remove Tin residues), then brine.

-

Deprotection (Optional): Hydrolyze the methyl glycoside using acidic resin (e.g., Dowex 50W) in water/dioxane to obtain the free sugar.[1][2]

Mechanism of Regioselectivity: The stannylene acetal forms a covalent bond with O2 and O3.[1] The equatorial oxygen (O3) is more nucleophilic and less sterically hindered than the axial oxygen (O2), directing the benzyl group almost exclusively to the C3 position.[1][2]

Method B: The Benzylidene Route (Classic)

This route is longer but avoids organotin reagents, which is preferable for late-stage pharmaceutical intermediates.[1][2]

-

Acetal Formation: React Methyl α-D-mannopyranoside with Benzaldehyde dimethyl acetal and catalytic CSA (Camphorsulfonic acid) to form Methyl 4,6-O-benzylidene-α-D-mannopyranoside .[1][2]

-

C3-Alkylation: The 4,6-protection leaves C2 (axial) and C3 (equatorial) free.[1][2]

-

Deprotection: Remove the benzylidene group (acetic acid/water) and the methyl group (acid hydrolysis).[1][2]

Visualization of Synthetic Logic[5]

The following diagram illustrates the decision matrix for synthesizing 3-O-Benzyl-Mannose derivatives, highlighting the divergence between Tin-mediated and Acetal-mediated routes.

Caption: Comparative synthetic workflows for 3-O-Benzyl-D-mannopyranoside showing the Stannylene (A) and Benzylidene (B) pathways.

Analytical Characterization (NMR)[1][2][6][7][8][9][10]

When validating the structure of 3-O-benzyl-α-D-mannopyranoside (methyl glycoside form), look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Anomeric Proton (H1): Doublet at δ 4.7–4.8 ppm with a small coupling constant (J₁,₂ ~1.7 Hz ), characteristic of the α-manno configuration (axial-equatorial relationship).[1][2]

-

Benzyl Protons (Ph-CH₂-): AB system (two doublets) centered around δ 4.6–4.7 ppm , indicating the methylene group of the benzyl ether.[1][2]

-

H3 Proton: A distinct shift downfield compared to unsubstituted mannose, typically appearing around δ 3.7–3.9 ppm due to the deshielding effect of the benzyl ether.[1]

-

-

¹³C NMR:

Applications in Drug Development

N-Glycan Core Synthesis

The 3-O-benzyl-mannose moiety is the structural precursor to the Man-α-(1→3)-Man arm of the conserved pentasaccharide core found in all N-linked glycoproteins.[1][2] Synthetic schemes use the 3-O-benzyl group as a "permanent" protecting group that survives the manipulation of C2, C4, and C6 during chain elongation.[1][2]

Mincle Receptor Ligands

The Macrophage Inducible C-type Lectin (Mincle) recognizes specific mannose and glucose patterns on pathogens (e.g., Trehalose Dimycolate).[1][2] 3-O-substituted mannose derivatives are investigated as synthetic adjuvants that bind Mincle, triggering immune responses without the toxicity of full bacterial cell walls.[1][2]

Septanoside Synthesis

Recent research utilizes 3-O-benzyl-mannose as a precursor for ring-expansion reactions to form septanosides (seven-membered sugar rings), which are explored as novel glycomimetics resistant to glycosidases.[1][2]

References

-

Regioselective Stannylene Acetals: J. Org. Chem., "Selective alkylation of glycosides via stannylene acetals."[1] [1][2]

-

Synthesis of Mannose Derivatives: Beilstein J. Org.[1] Chem., "Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives."[1][3][4]

-

Mincle Ligand Research: ResearchGate, "Synthesis of benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside."[1][2][5]

-

Chemical Data: PubChem, "3-O-Benzyl-D-mannose Compound Summary."[1][2] [1][2]

Sources

- 1. synthose.com [synthose.com]

- 2. Benzyl 3,6-di-O-(a-D-mannopyranosyl)-a-D-mannopyranoside | C25H38O16 | CID 162367397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-O-Benzyl Mannose: A Cornerstone for Precision Glycan Synthesis in Drug Discovery

The following technical guide details the strategic application of 3-O-benzyl-D-mannose in glycoprotein research, specifically focusing on its role as a critical intermediate for the precision synthesis of complex N-glycans and high-mannose structures used in drug development and vaccine engineering.

Executive Summary

In the high-stakes field of glycoprotein therapeutics and conjugate vaccine development, the structural heterogeneity of biologically derived glycans poses a significant barrier to regulatory approval and efficacy. 3-O-benzyl-D-mannose serves as a vital synthetic intermediate, enabling the construction of chemically defined, homogeneous glycoforms. Unlike metabolic inhibitors (e.g., Kifunensine) that alter biosynthesis in vivo, 3-O-benzyl mannose is a precision tool for in vitro chemical synthesis , allowing researchers to differentiate the C3 and C6 branching points of the mannose core—a fundamental requirement for synthesizing the N-linked glycan "trimannosyl core" and high-mannose viral antigens (e.g., HIV-1 gp120).

Part 1: Mechanistic Foundations & Strategic Utility

The "Branching Problem" in N-Glycan Synthesis

The biological activity of N-linked glycoproteins is dictated by the specific branching of the trimannosyl core (Man-α-1,6-(Man-α-1,3)-Man-β-1,4-GlcNAc). The central mannose unit is substituted at both the C3 and C6 positions.

-

Challenge : Chemically distinguishing the C3-OH and C6-OH groups on a mannose scaffold is difficult due to their similar reactivity.

-

Solution : 3-O-benzyl-D-mannose provides a pre-installed, stable blocking group at the C3 position . This forces glycosylation to occur exclusively at the C6 position (or C2/C4 if unprotected), enabling the stepwise, regio-controlled assembly of branched structures.

Chemical Mechanism: The Stannylene Acetal Advantage

The synthesis of 3-O-benzyl mannose itself relies on a unique property of organotin chemistry.

-

Mechanism : Reaction of mannose with dibutyltin oxide forms a 2,3-O-stannylene acetal intermediate.

-

Regioselectivity : This intermediate activates the C3-oxygen atom towards nucleophilic attack by benzyl bromide, while the C2 position remains relatively inert due to coordination geometry.

-

Result : High-yield, regioselective protection of C3, bypassing the need for multi-step blocking/deblocking sequences.

Influence on Glycosidic Bond Formation

The presence of a benzyl ether at C3 influences the stereochemical outcome of glycosylation reactions:

-

Non-Participating Group : Unlike esters (e.g., acetyl) at C2 which favor

-linkages via neighboring group participation, the C3-benzyl ether is "non-participating." -

Electronic Effect : It modulates the electron density of the pyranose ring, often stabilizing the oxocarbenium ion intermediate, which is critical for tuning the reactivity of mannosyl donors in the synthesis of

-mannosides (the dominant linkage in human high-mannose glycans).

Part 2: Applications in Glycoprotein Research & Drug Development

HIV-1 Vaccine Design (High-Mannose Mimics)

The HIV-1 envelope spike (gp120) is shielded by a "glycan shield" of high-mannose structures (Man9GlcNAc2). Broadly neutralizing antibodies (bnAbs) like 2G12 target these specific glycans.

-

Application : 3-O-benzyl mannose is used to synthesize defined "arms" of the Man9 structure. By blocking C3, chemists can extend the C6 arm to create linear

-1,6-mannan fragments, or selectively deprotect C3 later to add the -

Impact : Enables the production of synthetic glycoconjugate vaccines that present precise epitopes to the immune system, avoiding the "decoy" epitopes found on heterogeneous biological samples.

Tuberculosis Diagnostics (Lipoarabinomannan)

Mycobacterium tuberculosis cell walls contain Lipoarabinomannan (LAM), a complex glycolipid with a mannan core.

-

Application : 3-O-benzyl mannose is used to synthesize the

-1,6-linked mannan backbone found in LAM. The benzyl group protects the C3 position (which is often substituted with arabinose chains in native LAM) during the elongation of the mannose chain. -

Impact : Synthetic LAM fragments are used to develop rapid diagnostic tests (point-of-care lateral flow assays) that detect TB antigens in urine.

Glycan Microarrays

To identify lectins or antibodies that bind specific glycan features, researchers print libraries of synthetic glycans onto glass slides.

-

Application : 3-O-benzyl mannose serves as a modular building block to create "unnatural" or "truncated" glycan variants. For example, a mannose capped at C3 with a benzyl group can mimic a terminal mannose, probing the depth of a lectin's binding pocket.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-O-Benzyl-D-Mannose

This protocol utilizes organotin chemistry to achieve high regioselectivity.

Materials :

-

D-Mannose (1.8 g, 10 mmol)

-

Dibutyltin oxide (

) (2.5 g, 10 mmol) -

Benzyl bromide (BnBr) (1.2 mL, 10 mmol)

-

Tetrabutylammonium bromide (TBAB) (Catalytic)

-

Solvents: Methanol (MeOH), Toluene, DMF.

Step-by-Step Methodology :

-

Stannylene Acetal Formation :

-

Dissolve D-mannose in anhydrous MeOH (50 mL) and add

. -

Reflux for 2 hours until the solution becomes clear.

-

Evaporate solvent.[1] Add Toluene (50 mL) and evaporate again (to remove traces of water as an azeotrope).

-

-

Benzylation :

-

Dissolve the resulting stannylene acetal foam in anhydrous DMF (20 mL).

-

Add TBAB (0.1 eq) and Benzyl bromide (1.0 eq).

-

Stir at 80°C for 4 hours under Argon atmosphere.

-

-

Workup :

-

Cool to room temperature. Dilute with EtOAc (100 mL).

-

Wash with water (3x) and brine.

-

Dry over

and concentrate.

-

-

Purification :

-

Purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1).

-

Yield : Expect ~60-70% of 3-O-benzyl-D-mannose.[2]

-

Protocol B: Glycosylation using 3-O-Benzyl Mannose as Acceptor

Use this protocol to extend the C6 arm.

-

Preparation : Protect the anomeric position (e.g., as a methyl glycoside) and C6 (if selective extension is desired) or leave C6 free.

-

Scenario: Methyl 3-O-benzyl-

-D-mannopyranoside (Acceptor).

-

-

Coupling :

-

Mix Acceptor (1.0 eq) with Mannosyl Donor (e.g., Thioglycoside, 1.2 eq) in DCM.

-

Add molecular sieves (4Å) and stir for 30 min.

-

Cool to -40°C.

-

Add Promoter (NIS/TfOH).

-

Stir until TLC indicates consumption of donor.

-

-

Result : Formation of the

-1,6-linked disaccharide (since C3 is blocked by Benzyl).

Part 4: Visualization of Strategic Logic

Diagram 1: The "Branching Control" Strategy

This diagram illustrates how 3-O-benzyl mannose enables the selective synthesis of the N-glycan core by blocking the C3 position.

Diagram 2: Synthesis of 3-O-Benzyl Mannose

The chemical pathway for generating the reagent.[1]

Part 5: Comparative Analysis

| Feature | 3-O-Benzyl Mannose | Acetyl-Mannose | Silyl-Mannose (TBDMS) |

| Primary Use | Permanent/Semi-permanent blocking of C3 | "Participating" group (favors | Temporary blocking |

| Stability | High (Acid/Base stable) | Moderate (Base labile) | Moderate (Acid/Fluoride labile) |

| Stereocontrol | Favors | Favors | Variable |

| Removal | Hydrogenolysis ( | Zemplén ( | TBAF / Acid |

| Key Advantage | Orthogonal to esters/silyls ; blocks branching | Directs stereochemistry | Easy to remove |

References

-

Regioselective Benzylation of Mannose

- Title: "Selective benzylation of mannose and mannosides via stannylene acetals"

- Source: Carbohydr

-

URL: [Link] (General Journal Link for verification of method)

-

Synthesis of High-Mannose Oligosaccharides

- Title: "Chemical synthesis of the high-mannose glycan Man9GlcNAc2"

- Source: N

-

URL: [Link]

-

Mycobacterial Glycan Synthesis

- Title: "Synthesis of Lipoarabinomannan Fragments for Tuberculosis Research"

- Source: Journal of Organic Chemistry

-

URL: [Link]

-

Stannylene Acetal Methodology

- Title: "Use of Dialkylstannylene Acetals in Carbohydr

- Source: Chemical Reviews

-

URL: [Link]

(Note: Specific page numbers and volume/issue data for the classic stannylene acetal method refer to seminal works by molecules such as David & Hanessian (1985) or Ogawa et al., which are foundational in the field.)

Sources

Synthesis of 3-O-benzyl-alpha-D-mannopyranoside from D-mannose

Application Note: Strategic Synthesis of Methyl 3-O-benzyl- -D-mannopyranoside

Audience:Executive Summary & Strategic Analysis

The synthesis of 3-O-benzyl-

The Stereochemical Challenge

D-Mannose exists primarily in the

-

Direct Alkylation: Under standard conditions (NaH/BnBr), the C-2 hydroxyl is often more reactive due to the cis-relationship with the anomeric oxygen (in

-anomers) and higher acidity. Direct benzylation results in complex mixtures of 2-O, 3-O, and poly-benzylated products. -

The Solution: We utilize Organotin (Stannylene) Chemistry to reverse this selectivity. The formation of a five-membered 2,3-O-stannylene acetal ring activates the equatorial C-3 oxygen towards electrophiles, achieving high regioselectivity.

The Validated Pathway

To ensure high purity and scalability, this protocol employs a 4-step "Lock-and-Key" strategy:

-

Anomeric Locking: Fischer glycosidation to Methyl

-D-mannopyranoside. -

Terminal Locking: 4,6-O-benzylidene acetal formation to protect the primary alcohol and C-4.

-

Regioselective Activation: Tin-mediated 3-O-benzylation.[1]

-

Terminal Release: Acidic hydrolysis of the benzylidene group.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic pathway from D-Mannose to the target 3-O-benzyl derivative. The stannylene intermediate (dashed) is generated in situ.

Detailed Experimental Protocols

Step 1: Preparation of Methyl -D-mannopyranoside

Objective: Protect the anomeric position to prevent mutarotation and ring opening.

Reagents: D-Mannose (50.0 g), Anhydrous Methanol (500 mL), Acetyl Chloride (5.0 mL) or conc.

-

Setup: Charge a 1L round-bottom flask (RBF) with D-mannose and anhydrous methanol.

-

Catalyst Addition: Add Acetyl Chloride dropwise at 0°C. (Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ, which is gentler than adding sulfuric acid).

-

Reaction: Reflux the mixture for 24 hours. The solution will become clear.

-

Workup: Cool to room temperature. Neutralize with solid

or anion exchange resin (Amberlite IRA-400 OH- form) until pH is neutral. Filter off the solids.[2][3] -

Crystallization: Concentrate the filtrate under reduced pressure to a syrup. Crystallize from Ethanol/Ether to yield the product as a white solid.

-

Yield Expectation: 85-90%

-

Checkpoint:

-anomer is thermodynamically favored (anomeric effect).

-

Step 2: Preparation of Methyl 4,6-O-benzylidene- -D-mannopyranoside

Objective: Lock the C-4 and C-6 hydroxyls to simplify the molecule to a diol system (C-2/C-3).

Reagents: Methyl

-

Reaction: Dissolve the starting material in anhydrous DMF. Add Benzaldehyde dimethyl acetal and pTsOH.

-

Conditions: Heat to 60°C under reduced pressure (rotary evaporator vacuum) to remove the methanol byproduct continuously. This drives the equilibrium forward. Alternatively, use a Dean-Stark trap with Toluene/DMF mix.

-

Quench: Once TLC shows consumption of starting material (approx. 2-4 hours), neutralize with Triethylamine (

). -

Isolation: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate (

mL). Wash organics with saturated -

Purification: Recrystallize from Ethanol or Toluene.

-

Yield Expectation: 75-85%

-

Key Data: The benzylidene proton appears as a singlet around

5.5 ppm in

-

Step 3: Regioselective 3-O-Benzylation (The Critical Step)

Objective: Discriminate between C-2 (axial) and C-3 (equatorial) OH groups.

Mechanism: Reaction with Dibutyltin oxide (

Reagents: Methyl 4,6-O-benzylidene-

Protocol:

-

Stannylene Formation:

-

Suspend the starting material (10 g) and

(9.0 g) in anhydrous Methanol (150 mL). -

Reflux for 2-3 hours until the solution becomes clear (indicates formation of the tin acetal).

-

Crucial: Evaporate the solvent completely to dryness. The stannylene intermediate is moisture sensitive. Co-evaporate with dry Toluene twice to remove trace methanol.

-

-

Alkylation:

-

Dissolve the dried stannylene residue in anhydrous DMF (100 mL) or Toluene (if using TBAB).

-

Add Benzyl Bromide (4.5 mL, 1.1 eq).

-

Add CsF (5.8 g) or TBAB (catalytic). Note: Fluoride ions coordinate to the tin, increasing the nucleophilicity of the oxygen atoms.

-

Stir at 80-100°C for 4-12 hours.

-

-

Workup:

-

Purification: Silica gel chromatography (Hexane:EtOAc 4:1). The 3-O-benzyl isomer is usually less polar than the 2-O-benzyl byproduct (if any forms).

-

Yield Expectation: 70-80%

-

Selectivity: Typically >9:1 favoring the 3-O-isomer.

-

Step 4: Deprotection of the Benzylidene Acetal

Objective: Remove the 4,6-protection to yield the target diol.

Reagents: Methyl 3-O-benzyl-4,6-O-benzylidene-

-

Reaction: Dissolve the protected sugar in 80% aqueous AcOH (10 mL per gram).

-

Conditions: Heat at 60°C for 2-4 hours. Monitor by TLC (the product is significantly more polar).

-

Workup: Concentrate to dryness under reduced pressure. Co-evaporate with Toluene multiple times to remove acetic acid.

-

Final Purification: Flash chromatography (DCM:MeOH 95:5 to 9:1).

-

Final Product:Methyl 3-O-benzyl-

-D-mannopyranoside .[5]

-

Analytical Validation (QC)

To validate the structure, compare the NMR signals of the product against the starting material.

| Feature | Methyl 4,6-O-benzylidene- | Methyl 3-O-benzyl- | Interpretation |

| Benzylidene Ph-CH | Absent | Successful deprotection of acetal. | |

| Benzyl | Absent | Presence of the 3-O-benzyl group. | |

| H-3 Shift | Upfield shift due to removal of ring strain/acetal. | ||

| H-1 (Anomeric) |

Troubleshooting & Optimization

-

Issue: Low Regioselectivity (Significant 2-O-benzylation).

-

Cause: Reaction temperature too high or solvent too polar without coordination control.

-

Fix: Switch solvent to Toluene (non-polar) and use TBAB. The non-polar solvent tightens the ion pair/tin complex, often enhancing selectivity for the equatorial position.

-

-

Issue: Incomplete Benzylidene Removal.

-

Fix: If 80% AcOH is too slow, use catalytic Iodine in Methanol or mild resin-based acidic hydrolysis. Avoid strong mineral acids (HCl) to prevent hydrolysis of the methyl glycoside (anomeric position).

-

-

Issue: Tin Removal.

-

Fix: Tin byproducts can be notoriously difficult to remove. Washing the organic layer with 10% aqueous KF (Potassium Fluoride) converts organotin halides into insoluble tin fluorides, which can be filtered off easily.

-

References

-

Regioselective Benzoylation/Alkylation (Tin Method)

-

Benzylidene Protection & General Mannose Chemistry

- Dong, H., et al. "Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose." Organic & Biomolecular Chemistry 11.16 (2013): 2605-2612.

- Context: Modern protocols for installing the 4,6-O-benzylidene group efficiently.

-

Classic Stannylene Methodology

- Nashed, M. A., & Anderson, L. "Organotin derivatives in carbohydrate synthesis. A new, highly selective method for the alkylation of hydroxyl groups." Tetrahedron Letters 17.39 (1976): 3503-3506.

- Context: The foundational paper describing the activation of equ

-

Synthesis of 3-O-Substituted Mannoses

-

Ponpipom, M. M.[7] "Synthesis of 3-O-Substituted D-Mannoses." Carbohydrate Research 59.2 (1977): 311-317.

- Context: Specific characterization and routes for 3-O-benzyl deriv

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 3. Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Selective benzylation of mannose at C-3 position protocol

Executive Summary & Strategic Overview

The selective alkylation of carbohydrates is a cornerstone of oligosaccharide synthesis. In D-mannose, the presence of a cis-1,2-diol at the C-2 and C-3 positions presents a significant challenge. Traditional base-mediated alkylation (e.g., NaH/BnBr) typically yields a mixture of regioisomers due to the similar pKa values of the secondary hydroxyls, with a slight preference for the more acidic C-2 (axial) hydroxyl or non-selective mixtures.

To achieve high-fidelity benzylation at the C-3 (equatorial) position, the chemical environment must be manipulated to differentiate the nucleophilicity of the two oxygens. This Application Note details the industry-standard Stannylene Acetal Protocol , which leverages the specific coordination geometry of dibutyltin oxide to activate the equatorial oxygen. We also discuss a modern Organocatalytic (Boronic Acid) alternative for "green" process optimization.

Key Advantages of this Protocol:

-

Regio-fidelity: >90% selectivity for C-3 over C-2.

-

Scalability: Robust on multi-gram scales.

-

Self-Validating: Intermediates (stannylene acetals) are distinct and reaction progress is easily monitored.

Scientific Logic & Mechanism

The Cis-Diol Challenge

In methyl 4,6-O-benzylidene-

The Stannylene Solution

Reaction with dibutyltin oxide (Bu

-

Mechanism: The tin atom coordinates to both oxygens. In the presence of an electrophile (Benzyl Bromide) and a nucleophilic catalyst (CsF or TBAI), the reaction kinetics shift.

-

Causality of Selectivity: The equatorial oxygen (C-3) in the stannylene complex is significantly more nucleophilic than the axial oxygen. This is attributed to the relief of steric strain in the transition state and the specific geometry of the tin-oxygen bond, which favors attack from the equatorial position.

Pathway Visualization

Figure 1: Workflow for the conversion of Methyl

Detailed Experimental Protocols

Phase 1: Pre-requisite Scaffold Synthesis

Target: Methyl 4,6-O-benzylidene-

-

Reagents: Methyl

-D-mannopyranoside (10.0 g, 51.5 mmol), Benzaldehyde dimethyl acetal (15.5 mL, 2.0 eq), Camphorsulfonic acid (CSA, catalytic, 200 mg), DMF (50 mL). -

Procedure:

-

Dissolve mannoside in dry DMF. Add benzaldehyde dimethyl acetal and CSA.

-

Heat to 60°C under reduced pressure (rotary evaporator vacuum, ~300 mbar) to remove methanol continuously. Note: Removing MeOH drives the equilibrium forward.

-

After 2 hours, neutralize with Et

N (1 mL). -

Concentrate to dryness.

-

Purification: Recrystallize from EtOH/Hexane or purify by flash chromatography (Hex/EtOAc 1:1).

-

Checkpoint: Product should be a white solid.

H NMR should show the benzylidene proton singlet at ~5.5 ppm.

-

Phase 2: The Stannylene Acetal Reaction (Core Protocol)

Target: Methyl 3-O-benzyl-4,6-O-benzylidene-

Materials:

-

Methyl 4,6-O-benzylidene-

-D-mannopyranoside (from Phase 1). -

Dibutyltin oxide (Bu

SnO). -

Cesium Fluoride (CsF) or Tetrabutylammonium Iodide (TBAI).

-

Solvents: Methanol (MeOH), Toluene (PhMe).

Step-by-Step Methodology:

-

Formation of the Stannylene Acetal:

-

In a round-bottom flask equipped with a Dean-Stark apparatus (or simply for azeotropic distillation), suspend the starting material (1.0 eq) and Bu

SnO (1.1 eq) in MeOH (10 mL/g). -

Reflux for 2 hours until the solution becomes clear (indicates formation of the soluble stannylene complex).

-

Critical Step: Evaporate the solvent to dryness. Add Toluene and evaporate again (2x) to remove all traces of water and methanol. Rationale: Water hydrolyzes the stannylene acetal; Methanol competes with the diol.

-

-

Regioselective Alkylation:

-

Redissolve the dried stannylene residue in anhydrous Toluene or DMF (10 mL/g).

-

Add CsF (1.2 eq) or TBAI (1.0 eq) as a nucleophilic catalyst. Note: Fluoride coordinates to Tin, increasing the nucleophilicity of the oxygen atoms.

-

Add Benzyl Bromide (1.2 eq).

-

Stir at 80-100°C for 4–16 hours. Monitor by TLC (Hex/EtOAc 2:1). The product (C-3 ether) usually runs higher than the starting diol but lower than the di-benzyl impurity.

-

-

Workup & Tin Removal (Safety Critical):

-

Concentrate the reaction mixture.

-

Redissolve in CH

Cl -

Tin Removal: Wash the organic layer vigorously with 10% KF (aq) or saturated NaHCO

. Alternatively, stir the organic layer with a mixture of Silica Gel and KF for 30 minutes, then filter. Rationale: Tin byproducts are toxic and can streak on columns. KF precipitates insoluble Bu -

Dry over Na

SO

-

-

Purification:

-

Flash chromatography (Gradient: Hexane -> 3:1 Hex/EtOAc).

-

Yield Expectation: 75–85% of the 3-O-benzyl isomer.

-

Data Analysis & Troubleshooting

Table 1: Comparative Selectivity of Methods

| Method | Reagent System | Selectivity (C3 : C2) | Yield | Notes |

| Direct Alkylation | NaH / BnBr / DMF | ~1 : 1 | 40-60% | Difficult separation; poor atom economy. |

| Stannylene (Standard) | Bu | 95 : 5 | 80-85% | Recommended. Requires tin removal. |

| Borinic Catalysis | Borinate (10 mol%) / Ag | 90 : 10 | 70-80% | Greener, but reagents (catalyst) are costlier. |

Troubleshooting Guide:

-

Problem: Low conversion.

-

Problem: Poor regioselectivity (High C-2 product).

Modern Alternative: Boronic Acid Catalysis

For labs restricting heavy metal (Tin) usage, organocatalysis offers a viable route.

-

Catalyst: 2-Aminoethyl diphenylborinate (10 mol%).

-

Conditions: React the 4,6-protected mannoside with BnBr (1.5 eq), K

CO -

Mechanism: The borinic acid forms a transient covalent bond with the cis-diol, activating the equatorial oxygen similarly to the Tin method but in a catalytic cycle [4].

References

-

Nashed, M. A., & Anderson, L. (1982). Selective benzylation of the C-3 hydroxyl group of methyl 4,6-O-benzylidene-α-D-mannopyranoside.Carbohydrate Research .

-

Traboni, S., et al. (2020).[6] Stannylene-mediated regioselective benzylation and allylation of a mannoside.[6]European Journal of Organic Chemistry .[6]

-

Da Silva, A. A. T., et al. (2016).[7] Selective mono-O-alkylation (protection) of carbohydrates catalyzed by stannylene acetals.[7]Journal of the Brazilian Chemical Society .

-

Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation and Alkylation of Carbohydrate Derivatives.Journal of the American Chemical Society .

Sources

- 1. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. research.chalmers.se [research.chalmers.se]

- 5. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Tin-Mediated Regioselective Alkylation of Mannose Diols

[1]

Executive Summary

The selective functionalization of carbohydrates is a cornerstone of glycomics and drug development. Mannose, a critical component of N-linked glycans and GPI anchors, presents a unique synthetic challenge due to its specific stereochemical configuration (axial C2-OH, equatorial C3-OH). Traditional protection group strategies are often lengthy and low-yielding.

This Application Note details a robust, field-proven protocol for the regioselective C3-alkylation of methyl

Mechanistic Insight: The "Equatorial Preference"

Understanding the causality behind the reaction is essential for troubleshooting and optimization.

The Stannylene Acetal Intermediate

Reaction of a cis-1,2-diol (such as the C2/C3 positions in mannose) with dibutyltin oxide (

Regioselectivity Rules

The regioselectivity is governed by the geometry of the tin-oxygen complex. In five-membered stannylene rings derived from cis-diols:

-

Nucleophilicity: The oxygen atoms bound to tin exhibit enhanced nucleophilicity compared to free hydroxyls.

-

Equatorial Dominance: In a cis-axial-equatorial arrangement (as seen in mannose C2/C3), the equatorial oxygen (O3) is significantly more reactive towards electrophiles than the axial oxygen (O2).

-

Steric Factors: The axial position is often more sterically crowded, further directing the electrophile to the equatorial site.

Therefore, the reaction of the mannose 2,3-stannylene acetal with alkyl halides consistently yields the 3-O-alkylated product.

Strategic Workflow

The following diagram illustrates the critical pathway from unprotected mannoside to the regioselective product.

Figure 1: Reaction pathway for the tin-mediated C3-alkylation of mannose. The stannylene intermediate directs the electrophile to the equatorial C3 position.

Experimental Protocol

Safety Note: Organotin compounds are toxic. Perform all reactions in a fume hood. Dispose of tin waste according to strict EHS regulations.

Materials & Reagents[2]

-

Substrate: Methyl

-D-mannopyranoside (1.0 equiv). -

Tin Reagent: Dibutyltin oxide (

, 1.1 equiv). -

Solvents: Anhydrous Methanol (MeOH), Anhydrous Toluene, Anhydrous DMF.

-

Electrophile: Alkyl halide (R-X, e.g., Benzyl bromide, Allyl bromide) (1.2 - 1.5 equiv).

-

Additives: Cesium Fluoride (CsF, 1.5 equiv) or Tetrabutylammonium Iodide (TBAI, 0.5 equiv).

Step-by-Step Methodology

Step 1: Formation of the Stannylene Acetal

This step is critical. Water must be removed to drive the equilibrium toward the acetal.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus (or use a Soxhlet extractor with molecular sieves).

-

Dissolution: Suspend Methyl

-D-mannopyranoside (1.0 g, 5.15 mmol) and -

Reflux: Heat to reflux until the solution becomes clear (approx. 1-2 hours), indicating the formation of the tin complex.

-

Solvent Exchange:

-

Option A (Solid Isolation): Evaporate the methanol under reduced pressure to obtain the stannylene acetal as a white foam/solid. Dry under high vacuum for 2 hours.

-

Option B (Azeotropic): If using Toluene/Benzene, reflux with Dean-Stark trap to remove water continuously. Evaporate solvent to dryness before the next step.

-

Recommendation:Option A is preferred for mannosides to ensure complete removal of protic solvents which can inhibit alkylation.

-

Step 2: Regioselective Alkylation

The reaction rate and selectivity are enhanced by fluoride ions (CsF) or nucleophilic catalysts (TBAI).

-

Solvation: Redissolve the dried stannylene acetal residue in anhydrous DMF (10 mL, 0.5 M concentration).

-

Addition: Add the Alkyl Halide (e.g., Benzyl bromide, 0.73 mL, 6.18 mmol).

-

Activation: Add CsF (1.17 g, 7.7 mmol) or TBAI (0.95 g, 2.5 mmol).

-

Note: CsF is generally superior for less reactive electrophiles.

-

-